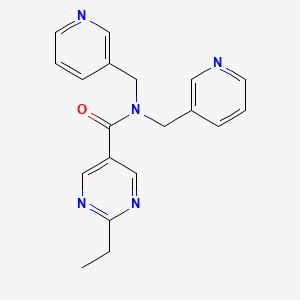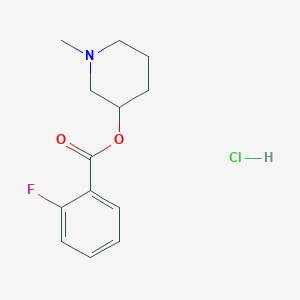
1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate
Descripción general
Descripción
1-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate, also known as LBT-999, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. LBT-999 belongs to the family of piperidine-based compounds, which have shown promising results in the treatment of various neurological disorders. In
Mecanismo De Acción
The mechanism of action of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate involves the modulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.
Biochemical and Physiological Effects
Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which is responsible for the regulation of dopamine levels in the brain. This compound acts as a dopamine D2 receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of dopamine-related disorders, such as psychosis and tremors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate. One of the future directions is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and Tourette's syndrome. Another future direction is to investigate the potential of this compound as a diagnostic tool for dopamine-related disorders. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in humans, which will be crucial for its clinical development.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the treatment of dopamine-related disorders, such as Parkinson's disease and schizophrenia. However, further research is needed to explore its potential side effects and toxicity in humans, which will be crucial for its clinical development.
Aplicaciones Científicas De Investigación
1'-(2-fluorobenzyl)-4-methyl-1,4'-bipiperidine oxalate has shown potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which plays a crucial role in the regulation of dopamine levels in the brain. This makes this compound a promising candidate for the treatment of dopamine-related disorders.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYMSBXALVKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970889.png)
![2-[(3-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3970922.png)

![[(4-(2-fluorophenyl)-5-{[methyl(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B3970927.png)
![4-chloro-N-({[2,5-diethoxy-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3970930.png)
![2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3970934.png)
![1-[1-(3-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970951.png)

![N-(4-chloro-3-methylphenyl)-2-[cyclopropyl(1,3-thiazol-5-ylmethyl)amino]acetamide](/img/structure/B3970974.png)
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3970975.png)
![17-(3-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970981.png)
![allyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970989.png)
![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)